molecular formula C47H56Si B6332790 Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane CAS No. 888227-50-7

Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane

Cat. No. B6332790
CAS RN: 888227-50-7
M. Wt: 649.0 g/mol
InChI Key: KLAYRADGERDOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane (BTBMIS) is a cyclic silane compound that has gained increasing attention in the scientific community due to its potential applications in a variety of fields. BTBMIS has recently been studied for its use in synthesis, scientific research, and in laboratory experiments.

Mechanism of Action

The mechanism of action of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane is not fully understood. However, it is believed to act by forming a complex with the cell membrane, which increases its permeability and allows it to cross the blood-brain barrier. Additionally, Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane has been shown to interact with various proteins and enzymes, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane are not fully understood. However, it has been shown to have a variety of effects on cells and tissues. In particular, Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane has been shown to have an inhibitory effect on the growth of cancer cells, as well as an anti-inflammatory effect. Additionally, Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane has been shown to have an antioxidant effect, which may be beneficial for the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane in laboratory experiments include its ability to form complexes with cell membranes, its high affinity for cell membranes, and its ability to cross the blood-brain barrier. Additionally, Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on cells and tissues.
However, there are also some limitations of using Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane in laboratory experiments. For example, Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane is a highly reactive compound and can be difficult to handle in the laboratory. Additionally, the mechanism of action of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane is not fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

The potential future directions of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane research include the development of novel materials for use in nanotechnology, the development of drug delivery systems, and the study of its biochemical and physiological effects. Additionally, further research into the mechanism of action of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane may help to further elucidate its potential applications in the medical and pharmaceutical fields. Finally, further research into the synthesis methods of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane may help to improve its efficiency and reduce its cost.

Synthesis Methods

Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane is synthesized using a two-step process that involves the reaction of a cyclohexylmethyl silane and a 4-tert-butylphenylmethylindene. In the first step, the cyclohexylmethyl silane is reacted with a 4-tert-butylphenylmethylindene in the presence of a base catalyst to form a bis-indenylcyclohexylmethylsilane intermediate. In the second step, the bis-indenylcyclohexylmethylsilane intermediate is then reacted with a 4-tert-butylphenylmethylindene to form the final product, Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane.

Scientific Research Applications

Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of compounds, such as polymers, organometallic compounds, and pharmaceuticals. Additionally, Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane has been studied for its potential applications in drug delivery systems, as it has been shown to have a high affinity for cell membranes and is able to cross the blood-brain barrier. Furthermore, Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane has been studied for its potential applications in the development of novel materials for use in nanotechnology.

properties

IUPAC Name

bis[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-cyclohexyl-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H56Si/c1-31-29-42-38(33-21-25-35(26-22-33)46(3,4)5)17-13-19-40(42)44(31)48(9,37-15-11-10-12-16-37)45-32(2)30-43-39(18-14-20-41(43)45)34-23-27-36(28-24-34)47(6,7)8/h13-14,17-30,37,44-45H,10-12,15-16H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAYRADGERDOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2C1[Si](C)(C3CCCCC3)C4C(=CC5=C(C=CC=C45)C6=CC=C(C=C6)C(C)(C)C)C)C7=CC=C(C=C7)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H56Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.